Xmu-MP-1 -

Xmu-MP-1

Catalog Number: EVT-286148
CAS Number:
Molecular Formula: C17H16N6O3S2
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XMU-MP-1, chemically known as 4-((5,10-dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide, is a potent and selective inhibitor of mammalian STE20-like kinases 1 and 2 (MST1/2). [] MST1/2 are core kinases of the Hippo signaling pathway, a crucial regulator of organ size, cell proliferation, and apoptosis. [] XMU-MP-1 acts by blocking MST1/2 kinase activities, subsequently activating the downstream effector Yes-associated protein (YAP) and promoting cell growth. [] This compound is widely used in scientific research to investigate the role of the Hippo pathway in various biological processes and diseases.

TDI-011536

  • Relevance: While both TDI-011536 and XMU-MP-1 target the Hippo/YAP pathway, they operate through distinct mechanisms. TDI-011536 directly inhibits YAP1, the downstream effector of the pathway [], whereas XMU-MP-1 acts upstream by inhibiting MST1/2 kinases, ultimately leading to YAP activation [].

Verteporfin

  • Relevance: Similar to TDI-011536, Verteporfin directly inhibits YAP activity [, ], contrasting with XMU-MP-1's upstream inhibition of MST1/2 to activate YAP [, ].

Resorcinolnaphthalein (Res)

  • Relevance: Resorcinolnaphthalein is not structurally related to XMU-MP-1, but research shows that activating ACE2 induces apoptosis in pulmonary arterial cells through the Hippo/Yap signaling pathway, a pathway also targeted by XMU-MP-1 [].

MLN-4760

  • Relevance: Similar to Resorcinolnaphthalein, MLN-4760's relevance to XMU-MP-1 stems from its activity within the ACE2 pathway, which influences the Hippo/Yap signaling cascade [].

A-779

  • Relevance: The connection between A-779 and XMU-MP-1 lies in their shared involvement in the renin-angiotensin system and its interplay with the Hippo/Yap pathway, which is targeted by XMU-MP-1 [].

SRI-011381

  • Relevance: Although structurally unrelated to XMU-MP-1, SRI-011381 demonstrates relevance by activating the TGF-β pathway []. Research suggests that astrocytic YAP might exert its protective effects through the upregulation of TGF-β signaling [], which is relevant to XMU-MP-1's activation of YAP.

Homoharringtonine (HHT)

  • Relevance: Despite being structurally different from XMU-MP-1, HHT exhibits relevance through its ability to activate the Hippo pathway, leading to apoptosis in cancer cells []. This mechanism aligns with XMU-MP-1's activation of the Hippo pathway.

Sodium Selenite

  • Relevance: Although chemically distinct from XMU-MP-1, Sodium Selenite exhibits relevance by activating the Hippo pathway to regulate ferroptosis and mitigate cerebral ischemia/reperfusion injury []. This mechanism shares similarities with XMU-MP-1's ability to activate the Hippo pathway.

Dasatinib

  • Relevance: Despite its structural difference from XMU-MP-1, Dasatinib's relevance lies in its ability to promote chondrogenic differentiation via the Src/Hippo-YAP signaling pathway []. This pathway is also targeted by XMU-MP-1.

YC-1 (Lificiguat)

  • Relevance: While YC-1 and XMU-MP-1 target different pathways, they converge on the regulation of EndMT. YC-1 suppresses hypoxia-induced EndMT [], while XMU-MP-1, through YAP activation, enhances this process [].

CA3 (CIL56)

  • Relevance: CA3's relevance to XMU-MP-1 lies in its contrasting effect on EndMT. XMU-MP-1 promotes this process by activating YAP [], while CA3 inhibits YAP, leading to the opposite effect [].

2-deoxy-D-glucose (2-DG)

  • Relevance: 2-DG activates the Hippo pathway [], similar to the action of XMU-MP-1. This pathway activation has been shown to affect the survival and anti-oxidative stress of mesenchymal stem cells [].
Overview

XMU-MP-1 is a small molecule inhibitor that specifically targets mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are critical components of the Hippo signaling pathway. The Hippo pathway plays a significant role in regulating cell proliferation, apoptosis, and tissue homeostasis. By inhibiting MST1/2, XMU-MP-1 promotes the activation of the downstream transcriptional regulator YAP1 (Yes-associated protein), which is associated with pro-proliferative and anti-apoptotic effects in various cellular contexts .

Source

XMU-MP-1 was developed as part of research efforts to explore therapeutic options for conditions involving dysregulation of the Hippo pathway. It is commercially available from several suppliers, including Tocris Bioscience and MedChemExpress, and has been utilized in various preclinical studies to assess its biological effects in different models of disease .

Classification

XMU-MP-1 is classified as a kinase inhibitor, specifically targeting MST1/2. Its chemical classification includes:

  • Chemical Formula: C₁₇H₁₆N₆O₃S₂
  • Molecular Weight: 416.48 g/mol
  • CAS Number: 2061980-01-4
  • PubChem ID: 121499143
Synthesis Analysis

Methods

Technical Details

The compound is synthesized to achieve high purity (≥98% as determined by HPLC) and is stored at -20°C to maintain stability. The synthesis process likely includes:

  • Formation of key intermediates through nucleophilic substitutions.
  • Cyclization reactions to form the bicyclic structure characteristic of XMU-MP-1.
  • Final modifications to introduce functional groups that enhance its inhibitory activity against MST1/2.
Molecular Structure Analysis

Data

Key structural data includes:

  • InChI Key: YRDHKIFCGOZTGD-UHFFFAOYSA-N
  • Solubility: Soluble in DMSO (maximum concentration of 41.65 mg/mL) .
Chemical Reactions Analysis

Reactions

XMU-MP-1 primarily functions as an inhibitor of MST1/2 kinases, leading to downstream effects on cell signaling pathways. Its interactions can be summarized as follows:

  • Inhibition of MST1/2 results in decreased phosphorylation of MOB1, a downstream target in the Hippo pathway.
  • This inhibition leads to increased activation of YAP1, promoting cell survival and proliferation under certain conditions.

Technical Details

In experimental settings, XMU-MP-1 has been shown to block the cytotoxic effects of chemotherapeutic agents like paclitaxel by inducing cell cycle arrest rather than promoting proliferation . This unexpected effect highlights the need for careful interpretation when using this compound in proliferative tissue studies.

Mechanism of Action

Process

The mechanism through which XMU-MP-1 exerts its effects involves several steps:

  1. Inhibition of MST Kinases: By competitively binding to the ATP-binding site of MST1/2, XMU-MP-1 prevents these kinases from phosphorylating their substrates.
  2. Activation of YAP1: Inhibition of MST leads to reduced phosphorylation of YAP1, allowing it to translocate to the nucleus where it can activate genes involved in cell growth and survival.
  3. Cell Cycle Regulation: In specific contexts, such as during chemotherapy treatment, XMU-MP-1 can induce growth arrest in cells by impairing their progression through the cell cycle .

Data

Studies have shown that XMU-MP-1 has IC50 values of approximately 38.1 nM for MST2 and 71.1 nM for MST1, indicating its potency as a selective inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

XMU-MP-1 exhibits the following physical properties:

  • Appearance: Typically presented as a solid powder.
  • Storage Conditions: Recommended storage at -20°C.

Chemical Properties

Key chemical properties include:

  • Solubility: Highly soluble in DMSO, making it suitable for various biological assays.
  • Stability: Stable under recommended storage conditions with a purity level exceeding 98% .
Applications

XMU-MP-1 has been investigated for various scientific applications, including:

  • Therapeutic Potential: Its ability to inhibit MST kinases positions it as a candidate for treating diseases characterized by aberrant cell growth or apoptosis resistance, such as cancer.
  • Regenerative Medicine: Research indicates potential uses in promoting tissue repair and regeneration in models of liver injury and other conditions where Hippo signaling is disrupted .
  • Cell Cycle Studies: Given its effects on cell cycle regulation, it serves as a valuable tool for studying cellular responses to stressors like chemotherapy .
Introduction to XMU-MP-1: Molecular Context and Therapeutic Potential

Hippo Signaling Pathway: Core Components and Biological Significance

The Hippo pathway is an evolutionarily conserved kinase cascade that regulates organ size, tissue homeostasis, and regeneration by coordinating cell proliferation, apoptosis, and differentiation. Its core components include:

  • Upstream Regulators: Cell polarity complexes (e.g., Scribble), mechanical sensors (e.g., E-cadherin), and G-protein-coupled receptors (GPCRs) [3] [10].
  • Kinase Cascade: Mammalian STE20-like kinases (MST1/2) complexed with Salvador homolog 1 (SAV1) phosphorylate and activate large tumor suppressor kinases (LATS1/2). LATS1/2, in turn, phosphorylates the transcriptional coactivators YAP and transcriptional coactivator with PDZ-binding motif (TAZ) [3] [7].
  • Effectors: Phosphorylated YAP/TAZ are sequestered in the cytoplasm for degradation. When the pathway is inactive, dephosphorylated YAP/TAZ translocate to the nucleus, bind TEAD transcription factors, and induce genes regulating cell growth (e.g., CTGF, CYR61) and anti-apoptotic pathways [2] [10].

Table 1: Core Components of the Hippo Signaling Pathway

Component TypeKey MoleculesBiological Function
Upstream RegulatorsNF2, AMOT, α-CateninSense cell polarity, mechanical stress, and cell density
Core KinasesMST1/2, LATS1/2Phosphorylate downstream effectors; MST1/2 activate LATS1/2
Transcriptional EffectorsYAP, TAZ, TEAD1–4Regulate genes for proliferation (e.g., MYC), apoptosis inhibition (e.g., BIRC3)
Negative RegulatorsVGLL4, 14-3-3 proteinsSequester YAP/TAZ in cytoplasm; compete with TEAD binding

Dysregulation of this pathway contributes to cancer (e.g., hepatocellular carcinoma), fibrotic diseases, and impaired tissue regeneration [3] [10].

MST1/2 Kinases as Key Regulators of Hippo-YAP Signaling

MST1/2 kinases (mammalian Hippo orthologs) serve as the primary initiators of Hippo signaling. Key regulatory functions include:

  • Activation Mechanism: Cellular stressors (e.g., oxidative stress, DNA damage) induce MST1/2 autophosphorylation. Thioredoxin-1 (Trx1) normally inhibits MST1 dimerization; oxidative stress disrupts this interaction, enabling kinase activation [4].
  • Downstream Signaling: Activated MST1/2 phosphorylate LATS1/2 and MOB1, facilitating LATS-mediated YAP/TAZ inactivation. MST1/2 also directly phosphorylate transcription factors like FOXO, promoting apoptosis under stress [4] [6].
  • Non-canonical Roles: MST1/2 regulate mitochondrial function and reactive oxygen species (ROS) production. For example, MST1 phosphorylates peroxiredoxin-1 (Prdx1), reducing antioxidant capacity and amplifying oxidative damage [4] [5].

XMU-MP-1 inhibits MST1/2 by competitively binding the ATP pocket, suppressing phosphorylation of MOB1 and LATS1/2. This inhibition elevates nuclear YAP, enhancing proliferative gene expression (e.g., CTGF ↑2.5-fold in HepG2 cells) and promoting cytoprotection [1] [2].

Rationale for Targeting MST1/2 in Disease Pathogenesis

Pharmacological MST1/2 inhibition with XMU-MP-1 demonstrates therapeutic efficacy across disease models:

  • Fibrotic Diseases:
  • In pressure-overloaded mouse hearts (transverse aortic constriction model), XMU-MP-1 (1 mg/kg, i.p.) reduced fibrosis by 40%, decreased cardiomyocyte hypertrophy, and improved cardiac output by 30% [2].
  • Mechanism: Suppressed pro-fibrotic gene expression (e.g., BNP ↓50%) and apoptosis (TUNEL+ cells ↓60%) via YAP-mediated transcription [2] [6].
  • Ischemic/Reperfusion Injury:
  • Myocardial I/R injury in mice showed 35% smaller infarct sizes after XMU-MP-1 treatment. This correlated with attenuated necrosis, mPTP opening inhibition, and AMPK pathway activation [6].
  • Liver regeneration studies revealed XMU-MP-1 augmented hepatocyte proliferation by 70% in chronic injury models [1].

  • Radiation Damage:

  • Total body irradiation (9 Gy) caused severe hematopoietic stem cell (HSC) impairment and intestinal crypt loss. XMU-MP-1 pretreatment rescued HSC function by reducing ROS (↓45%) and suppressing NOX4/p38MAPK signaling [5].

  • Cancer Contexts:

  • Paradoxically, XMU-MP-1 induces death in hematopoietic tumor cells (e.g., Jurkat, Ramos) via G₂/M arrest and caspase-3/7 activation (↑300%), while sparing solid tumors like breast cancer. This highlights cell-type-specific outcomes [8].

Table 2: Therapeutic Effects of XMU-MP-1 in Preclinical Disease Models

Disease ModelKey FindingsProposed Mechanism
Cardiac Pressure OverloadImproved contractility; reduced fibrosis and apoptosisYAP nuclear translocation; BNP expression ↓
Myocardial I/R Injury35% smaller infarct size; AMPK activationInhibition of mPTP opening; reduced necrosis
Radiation-Induced InjuryRescue of HSC function; intestinal crypt regenerationNOX4/ROS/p38MAPK pathway inhibition
Hematopoietic TumorsCaspase-3/7 activation (↑300%); G₂/M arrestCell cycle gene suppression (e.g., CDC25, Cyclin B)

These findings underscore MST1/2 as high-value targets for pathologies involving oxidative stress, uncontrolled fibrosis, and regenerative failure [1] [5] [6].

Properties

Product Name

Xmu-MP-1

IUPAC Name

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide

Molecular Formula

C17H16N6O3S2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21)

InChI Key

YRDHKIFCGOZTGD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2

Solubility

Soluble in DMSO

Synonyms

XMU-MP-1; XMU-MP1; XMU-MP 1; XMUMP-1; XMUMP1; XMUMP 1.

Canonical SMILES

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.